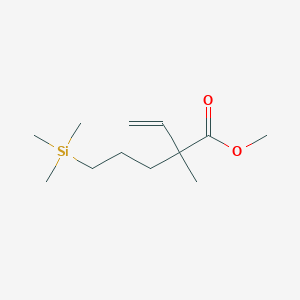![molecular formula C15H20Cl2N4 B14149541 5-Chloro-N-[3-(4-chloropiperidin-1-yl)propyl]-1H-indazol-3-amine CAS No. 88944-84-7](/img/structure/B14149541.png)
5-Chloro-N-[3-(4-chloropiperidin-1-yl)propyl]-1H-indazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-N-[3-(4-chloropiperidin-1-yl)propyl]-1H-indazol-3-amine is a synthetic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Métodos De Preparación
The synthesis of 5-Chloro-N-[3-(4-chloropiperidin-1-yl)propyl]-1H-indazol-3-amine involves several key steps:
Starting Materials: The synthesis begins with the preparation of 4-chloropiperidine and 1H-indazole-3-amine.
Reaction Conditions: The reaction typically involves the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Synthetic Route: The process includes the alkylation of 1H-indazole-3-amine with 3-(4-chloropiperidin-1-yl)propyl chloride under basic conditions to form the desired product.
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
5-Chloro-N-[3-(4-chloropiperidin-1-yl)propyl]-1H-indazol-3-amine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide), and catalysts (e.g., Pd/C).
Aplicaciones Científicas De Investigación
5-Chloro-N-[3-(4-chloropiperidin-1-yl)propyl]-1H-indazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indazole derivatives with potential pharmaceutical applications.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action.
Industry: The compound may be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 5-Chloro-N-[3-(4-chloropiperidin-1-yl)propyl]-1H-indazol-3-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.
Pathways Involved: The compound can affect pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
5-Chloro-N-[3-(4-chloropiperidin-1-yl)propyl]-1H-indazol-3-amine can be compared with other indazole derivatives:
Similar Compounds: Examples include 5-chloro-1-vinyl-1H-indazole and 3-alkenyl-5-chloro-1H-pyrazole.
Propiedades
Número CAS |
88944-84-7 |
|---|---|
Fórmula molecular |
C15H20Cl2N4 |
Peso molecular |
327.2 g/mol |
Nombre IUPAC |
5-chloro-N-[3-(4-chloropiperidin-1-yl)propyl]-1H-indazol-3-amine |
InChI |
InChI=1S/C15H20Cl2N4/c16-11-4-8-21(9-5-11)7-1-6-18-15-13-10-12(17)2-3-14(13)19-20-15/h2-3,10-11H,1,4-9H2,(H2,18,19,20) |
Clave InChI |
NMSVVIZVHMSFGV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1Cl)CCCNC2=NNC3=C2C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




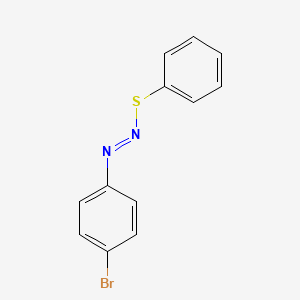
![3-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B14149522.png)
![3-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14149523.png)
![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2,3-diphenylquinoxaline-6-carboxamide](/img/structure/B14149527.png)

![N-(2,1,3-benzothiadiazol-5-yl)-N'-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]ethanediamide](/img/structure/B14149534.png)
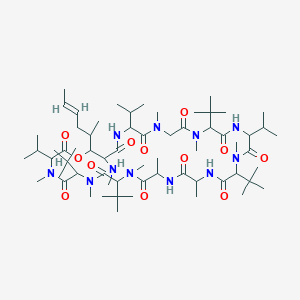
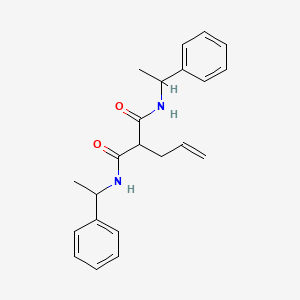

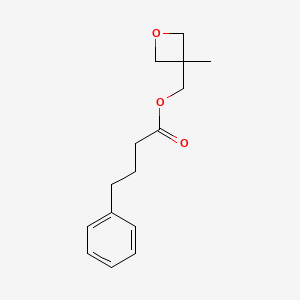
![1-{3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}ethan-1-ol](/img/structure/B14149557.png)
